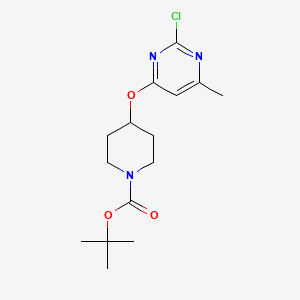![molecular formula C13H17Cl2NO B3229804 [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1289387-72-9](/img/structure/B3229804.png)
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol
Vue d'ensemble
Description
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized using different methods. The purpose of
Mécanisme D'action
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol acts as a potent inhibitor of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This compound binds to the transporters and prevents the reuptake of the neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This mechanism of action is similar to that of other psychostimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The inhibition of the DAT, NET, and SERT by this compound leads to an increase in the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. This increase in neurotransmitter concentration can lead to various biochemical and physiological effects. For example, an increase in dopamine concentration can lead to an increase in motivation, pleasure, and reward. An increase in norepinephrine concentration can lead to an increase in arousal and attention. An increase in serotonin concentration can lead to an improvement in mood and a decrease in anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has several advantages for lab experiments. It is a highly potent inhibitor of the DAT, NET, and SERT, making it a useful tool for studying the role of these transporters in various physiological and pathological processes. However, this compound has some limitations as well. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its effects on other neurotransmitter systems and receptors are not well understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on [1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol. One direction is to study its effects on other neurotransmitter systems and receptors to gain a better understanding of its mechanism of action. Another direction is to investigate its potential therapeutic applications in various psychiatric disorders. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in research and potentially lead to the development of new drugs.
Applications De Recherche Scientifique
[1-(2,5-Dichloro-benzyl)-piperidin-4-yl]-methanol has been extensively used in scientific research due to its potential therapeutic applications. This compound has been shown to have an inhibitory effect on the uptake of dopamine, norepinephrine, and serotonin. This mechanism of action makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-1-2-13(15)11(7-12)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGWRMGBXYLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229745.png)




![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229775.png)




![Methyl-[1-(3-methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3229815.png)

